molecular formula C15H13N3S2 B1236451 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine

4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine

Cat. No. B1236451
M. Wt: 299.4 g/mol
InChI Key: KEPULMVYCWUGHG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-N-(1-thiophen-2-ylethylideneamino)-2-thiazolamine is a member of thiazoles.

Scientific Research Applications

Platelet Aggregation Inhibition

The compound has demonstrated potential in inhibiting platelet aggregation. Research by Amidi et al. (2017) found that similar compounds with both hydrazone and an azole ring, such as [(E)‐4‐phenyl‐1‐((thiophen‐2‐ylmethylene)amino)‐1H‐imidazol‐2‐amine], exhibited antiplatelet activity, indicating potential for such compounds in thrombosis treatment. This could have significant implications for cardiovascular disease management (Amidi et al., 2017).

Antimicrobial Properties

Another key application is in antimicrobial therapy. Bikobo et al. (2017) synthesized derivatives of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine, which demonstrated notable antimicrobial activity. This suggests that derivatives of 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine could be effective against various bacterial and fungal strains (Bikobo et al., 2017).

Potential in Security Inks

Lu and Xia (2016) researched a molecule structurally similar to 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine, which showed multi-stimuli responsive properties, making it suitable for security ink applications. This illustrates the compound's potential in developing advanced security materials (Lu & Xia, 2016).

Applications in Polymerization

The compound's derivatives have been explored in polymerization processes. Zhang et al. (2015) found that star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, similar in structure, are effective as photoinitiators for radical and cationic polymerizations under near-UV and visible light. This could be instrumental in developing new photopolymerization techniques (Zhang et al., 2015).

Anticancer Activity

Additionally, there is emerging evidence of its potential in anticancer therapies. For instance, Gomha et al. (2015) synthesized thiazole derivatives showing promising activity against certain cancer cell lines, suggesting that 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine might have similar applications (Gomha et al., 2015).

Corrosion Inhibition

Research has also indicated its potential as a corrosion inhibitor. Farahati et al. (2019) conducted studies on thiazoles for corrosion inhibition, suggesting that compounds like 4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine could be effective in protecting metals against corrosion (Farahati et al., 2019).

properties

Product Name

4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine

Molecular Formula

C15H13N3S2

Molecular Weight

299.4 g/mol

IUPAC Name

4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C15H13N3S2/c1-11(14-8-5-9-19-14)17-18-15-16-13(10-20-15)12-6-3-2-4-7-12/h2-10H,1H3,(H,16,18)/b17-11+

InChI Key

KEPULMVYCWUGHG-GZTJUZNOSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=CS3

Canonical SMILES

CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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